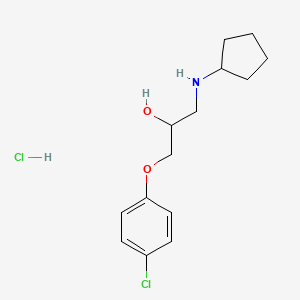

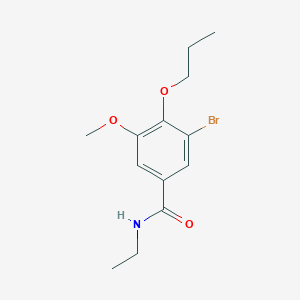

![molecular formula C17H23FN2O4S B4170830 1-[(4-fluorophenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-3-piperidinecarboxamide](/img/structure/B4170830.png)

1-[(4-fluorophenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-3-piperidinecarboxamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves the coupling of aromatic sulfonyl chlorides with piperidine under controlled conditions, followed by subsequent substitution reactions to introduce various functional groups. For example, Khalid et al. (2013) demonstrated the synthesis of O-substituted derivatives of piperidine by coupling 3,5-dichloro-2-hydroxy benzenesulfonyl chloride with piperidine, followed by substitution at the oxygen atom with different electrophiles (Khalid et al., 2013).

Molecular Structure Analysis

The molecular structure of similar compounds can be elucidated using spectroscopic techniques and crystallography. Naveen et al. (2015) conducted X-ray diffraction studies to determine the crystal and molecular structure of a related compound, revealing that the piperidine ring adopts a chair conformation and the geometry around the sulfur atom is distorted tetrahedral (Naveen et al., 2015).

Chemical Reactions and Properties

The reactivity of sulfonamide and piperidine derivatives towards various electrophiles and nucleophiles forms the basis of their chemical properties. The introduction of fluorophenyl groups can significantly affect the reactivity and selectivity of these compounds in chemical reactions. The study by Collins et al. (1992) on the rapid synthesis of N,N'-disubstituted piperazines, including fluorophenyl piperazine derivatives, highlights the influence of structural modifications on reactivity and potential biological activity (Collins et al., 1992).

Physical Properties Analysis

The physical properties of similar compounds, such as solubility, melting point, and crystallinity, are crucial for their application in drug formulation and material science. Liu et al. (2013) synthesized novel soluble fluorinated polyamides containing pyridine and sulfone moieties, showcasing the impact of structural elements on solubility and thermal stability (Liu et al., 2013).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various chemical agents, define the compound's potential applications. The study by Warren and Knaus (1987) on the reactions of tetrahydropyridines with organic azides to synthesize sulfonamides illustrates the versatility of these compounds in chemical synthesis (Warren & Knaus, 1987).

Propriétés

IUPAC Name |

1-(4-fluorophenyl)sulfonyl-N-(oxolan-2-ylmethyl)piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23FN2O4S/c18-14-5-7-16(8-6-14)25(22,23)20-9-1-3-13(12-20)17(21)19-11-15-4-2-10-24-15/h5-8,13,15H,1-4,9-12H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCHRMGHDLUPBJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)NCC3CCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

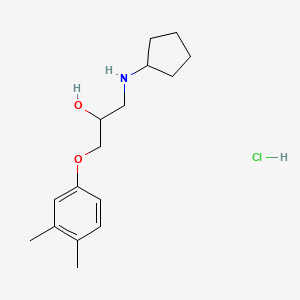

![1-[(2,5-dimethyl-4-propoxyphenyl)sulfonyl]azepane](/img/structure/B4170762.png)

![1-[(4-fluorophenyl)sulfonyl]-N-(3-nitrophenyl)-3-piperidinecarboxamide](/img/structure/B4170786.png)

![4-{[3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propyl]amino}-N-(4-methoxyphenyl)-3-nitrobenzamide](/img/structure/B4170790.png)

![N-methyl-N-[2,4,6-trimethyl-3-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B4170802.png)

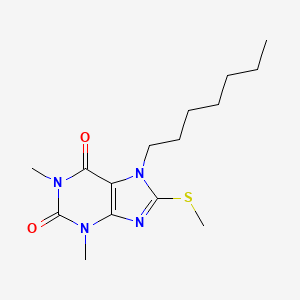

![[(3-butyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl)thio]acetonitrile](/img/structure/B4170817.png)

![methyl 4-chloro-3-{[(3,5,7-trimethyl-1-adamantyl)carbonyl]amino}benzoate](/img/structure/B4170827.png)

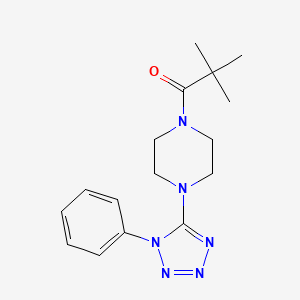

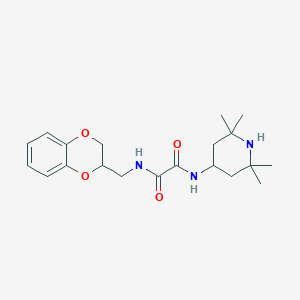

![N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B4170832.png)

![5,7-dimethyl-3-(propylthio)[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B4170839.png)